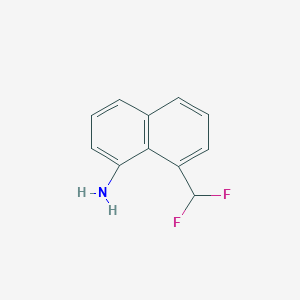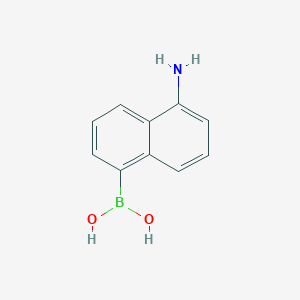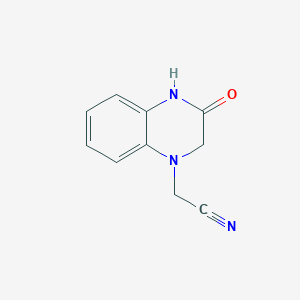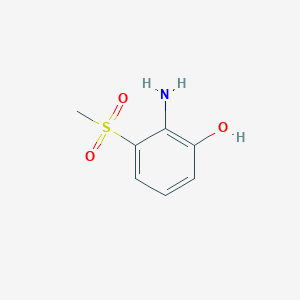
5-nitroquinoxalin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitroquinoxalin-2(3H)-one: is a nitrogen-containing heterocyclic compound with a nitro group at the 5-position of the quinoxalin-2(3H)-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoxalin-2(3H)-one typically involves the nitration of quinoxalin-2(3H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the phenyl ring at the C5 position, yielding this compound in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-nitroquinoxalin-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5-aminoquinoxalin-2(3H)-one.
Substitution: Various substituted quinoxalin-2(3H)-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-nitroquinoxalin-2(3H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown cytotoxic effects against various cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-nitroquinoxalin-2(3H)-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes and induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
7-nitroquinoxalin-2(3H)-one: Another regioisomer with the nitro group at the 7-position.
5-aminoquinoxalin-2(3H)-one: The reduced form of 5-nitroquinoxalin-2(3H)-one.
2,3-dimethyl-5-nitroquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 5-position allows for selective reactions and interactions that are distinct from other regioisomers and derivatives .
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
5-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2 |
Clé InChI |
RARATSJYDUIPMK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)


![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)

